11-Keto Loteprednol etabonate is a synthetic derivative of Loteprednol, classified as a soft corticosteroid. It is primarily used in pharmaceutical applications, particularly in the monitoring and control of impurity levels in Loteprednol formulations. The compound has the Chemical Abstracts Service number 207670-54-0 and its molecular formula is with a molecular weight of 464.93 g/mol .
11-Keto Loteprednol etabonate is derived from Loteprednol, which is recognized for its anti-inflammatory properties. It falls under the category of corticosteroids, specifically designed to minimize side effects while maintaining therapeutic efficacy. This compound is utilized as a reference standard in quality control processes during the production of Loteprednol and its related formulations .
The synthesis of 11-Keto Loteprednol etabonate involves several chemical reactions that can lead to various derivatives. The primary method includes the oxidation of Loteprednol etabonate, which introduces a keto group at the 11-position of the steroid structure. This process may also involve chlorination and other modifications to ensure purity and efficacy .
Key steps in the synthesis include:
These processes are crucial for generating a compound that meets regulatory standards for pharmaceutical use.
The molecular structure of 11-Keto Loteprednol etabonate features a steroid backbone with specific functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
During the synthesis and formulation processes, 11-Keto Loteprednol etabonate may undergo several chemical reactions, including:
These reactions are essential for developing high-purity standards for pharmaceutical applications, ensuring that impurities are minimized during production .
The mechanism of action of 11-Keto Loteprednol etabonate is primarily through its glucocorticoid receptor agonism. Once administered, it binds to glucocorticoid receptors in target tissues, leading to:
This action results in therapeutic effects for conditions such as allergic conjunctivitis and other inflammatory disorders .
11-Keto Loteprednol etabonate exhibits several key physical and chemical properties:
These properties are critical for handling, storage, and formulation into pharmaceutical products .
11-Keto Loteprednol etabonate is primarily used in:
11-Keto Loteprednol Etabonate (CAS 207670-54-0) is structurally characterized as a chloromethyl ester derivative of a modified glucocorticoid, with the molecular formula C₂₄H₂₉ClO₇ and a molecular weight of 464.94 g/mol [4] [6]. It belongs to the "soft drug" class of retrometabolically designed corticosteroids, featuring a metabolically labile ester moiety (ethoxycarbonyl group) at the 17α-position instead of the traditional stable ketone group found in conventional steroids like prednisolone [1] [5]. This design principle enables predictable hydrolysis to inactive carboxylic acid metabolites (e.g., PJ-91) after exerting local therapeutic effects, significantly reducing systemic side effects such as intraocular pressure elevation or cataract formation [5].
Structurally, the compound incorporates a critical 11-keto group replacing the 11β-hydroxyl group present in the active drug Loteprednol Etabonate (LE). This modification renders it an intermediate or degradation product rather than a therapeutically active form, as glucocorticoid receptor binding requires the 11β-hydroxy configuration [3] [6]. The chloromethyl ester at C17 and ethoxycarbonyl ester at C17' are essential for its metabolic lability, allowing rapid enzymatic deactivation in systemic circulation while maintaining local anti-inflammatory activity at the site of application [1] [5].
Table 1: Structural Comparison of Key Corticosteroids and Derivatives
Compound | C11 Position | C17 Position | Molecular Formula | Metabolic Fate |
---|---|---|---|---|
Prednisolone | 11β-OH | 20-keto group | C₂₁H₂₈O₅ | Slow hepatic metabolism |
Loteprednol Etabonate (LE) | 11β-OH | Ethoxycarbonyl ester | C₂₄H₃₁ClO₇ | Rapid hydrolysis to inactive acid |
11-Keto LE | 11-oxo | Ethoxycarbonyl ester | C₂₄H₂₉ClO₇ | Further oxidation/degradation |
LE Inactive Metabolite (PJ-91) | 11β-OH | Carboxylic acid | C₂₂H₂₇ClO₆ | No glucocorticoid activity |
During the synthesis of Loteprednol Etabonate (LE), 11-Keto LE arises primarily through the oxidation of the 11β-hydroxy group of the LE molecule. This oxidation can occur via:
The synthesis pathway of LE involves esterification of the inactive metabolite (PJ-91) with chloromethyl ethyl carbonate. However, intermediates like 11-Keto LE can form if oxidation occurs prior to or after esterification. The compound’s structure – (8S,9S,10R,13S,14S,17R)-Chloromethyl 17-((Ethoxycarbonyl)oxy)-10,13-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate – confirms the presence of dual carbonyl functions at C3 and C11, rendering it a Δ¹,⁴-3,11-dione system [4] [6]. This structural feature diminishes glucocorticoid receptor affinity, making it pharmacologically insignificant as an anti-inflammatory agent but critical as a marker of synthesis quality or degradation [3].
Scheme 1: Key Degradation/Transformation Pathway in LE Synthesis
Loteprednol Etabonate (11β-OH)[Oxidation - Chemical/Enzymatic] → 11-Keto Loteprednol Etabonate[Hydrolysis] → 11-Keto Inactive Acid (PJ-91 analogue)
11-Keto Loteprednol Etabonate (CAS 207670-54-0) is a critical impurity monitored during the manufacturing and stability testing of Loteprednol Etabonate Active Pharmaceutical Ingredient (API) and finished products (e.g., ophthalmic suspensions). Regulatory guidelines (ICH Q3A/B) mandate strict control of identified impurities due to potential impacts on efficacy and safety [3] [6]. This impurity is specifically designated as "Loteprednol Impurity 11" (CAS 207670-58-4, Molecular Formula: C₂₄H₃₀Cl₂O₇, MW: 501.4) in some contexts, indicating a closely related structure potentially differing in stereochemistry or hydration state [3].
Analytical methods for profiling include:
Table 2: Analytical Characterization and Control Parameters for 11-Keto LE Impurity
Parameter | Specification | Method | Significance |
---|---|---|---|
CAS Number | 207670-54-0 (Main); 207670-58-4 (Variant) | N/A | Unique identifier for regulatory documentation |
Molecular Weight | 464.94 g/mol (C₂₄H₂₉ClO₇) | MS | Distinguishes from LE (MW 467.0) |
Acceptance Limit | ≤0.5% in LE API | HPLC-UV | ICH Q3A impurity threshold |
Stability Indicating | Yes | Forced degradation studies | Ensures product quality over shelf life |
Suppliers like SynZeal and Simson Pharma provide 11-Keto LE as a certified reference standard (purity >98%) for analytical method development, validation (AMV), and quality control (QC) during ANDA filings or commercial production [3] [4]. Its detection in stability samples indicates oxidative degradation pathways, necessitating protective measures during API synthesis and formulation (e.g., antioxidant use, inert atmosphere processing) [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1